molecular formula C17H26N2O4S B5956587 4-methyl-N-(3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzenesulfonamide

4-methyl-N-(3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzenesulfonamide

Cat. No.: B5956587
M. Wt: 354.5 g/mol
InChI Key: CTVDGOQDDMGRAC-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzenesulfonamide is a complex organic compound that features a morpholine ring, a benzenesulfonamide group, and a methyl-substituted pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-N-(3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-14(3)16(17(20)19-9-11-23-12-10-19)18-24(21,22)15-7-5-13(2)6-8-15/h5-8,14,16,18H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVDGOQDDMGRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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